5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Overview
Description
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique thiazolopyridine structure, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Cyanation: The bromo compound is reacted with a metal cyanide to form 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Hydrolysis: The cyano compound is then hydrolyzed to yield this compound.
Lithium Salt Formation: Finally, the carboxylic acid is neutralized with lithium hydroxide to form the lithium salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolopyridine derivatives.
Substitution: Various substituted thiazolopyridine compounds.
Scientific Research Applications
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazolopyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-5-methyl-Thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- Thiazolo[5,4-c]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-5-Methyl-, hydrochloride
Uniqueness
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is unique due to its lithium salt form, which may confer distinct solubility, stability, and reactivity properties compared to its hydrochloride counterparts .
Properties
Molecular Formula |
C8H9LiN2O2S |
---|---|
Molecular Weight |
204.2 g/mol |
IUPAC Name |
lithium;5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2S.Li/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
DKNUXJJTVOXHBA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN1CCC2=C(C1)SC(=N2)C(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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